molecular formula H19Mo8NO32 B8145810 Azane;dihydroxy(dioxo)molybdenum

Azane;dihydroxy(dioxo)molybdenum

Cat. No.: B8145810
M. Wt: 1312.7 g/mol
InChI Key: GMIDIKYYUBEMBK-UHFFFAOYSA-A
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Description

Azane;dihydroxy(dioxo)molybdenum is a complex compound that features molybdenum in a high oxidation state This compound is notable for its unique structure, which includes both oxo and hydroxy ligands coordinated to the molybdenum center

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;dihydroxy(dioxo)molybdenum can be synthesized through several methods. One common approach involves the reaction of molybdenum trioxide with ammonia in the presence of water, leading to the formation of the desired compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct stoichiometry and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ammonium heptamolybdate as a precursor. This compound is treated with reducing agents and specific ligands to yield the final product. The process is optimized to maximize yield and minimize impurities, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Azane;dihydroxy(dioxo)molybdenum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) oxides, while reduction reactions can produce molybdenum(IV) complexes .

Mechanism of Action

The mechanism by which azane;dihydroxy(dioxo)molybdenum exerts its effects involves the coordination of ligands to the molybdenum center, facilitating various catalytic processes. The compound can undergo redox cycling between different oxidation states, enabling it to participate in electron transfer reactions. Molecular targets include organic substrates and other metal complexes, with pathways involving ligand exchange and redox reactions .

Comparison with Similar Compounds

Azane;dihydroxy(dioxo)molybdenum can be compared to other molybdenum compounds such as:

This compound is unique due to its specific ligand coordination and the resulting catalytic properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

azane;dihydroxy(dioxo)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/8Mo.H3N.16H2O.16O/h;;;;;;;;1H3;16*1H2;;;;;;;;;;;;;;;;/q8*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIDIKYYUBEMBK-UHFFFAOYSA-A
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H19Mo8NO32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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